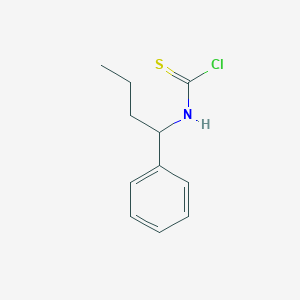
(1-Phenylbutyl)carbamothioyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Phenylbutyl)carbamothioyl chloride is an organic compound with the molecular formula C11H14ClNS. It is a derivative of thiourea, where the thiourea moiety is substituted with a 1-phenylbutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylbutyl)carbamothioyl chloride typically involves the reaction of 1-phenylbutylamine with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to avoid decomposition of the reactants. The general reaction scheme is as follows:
1-Phenylbutylamine+Thiophosgene→(1-Phenylbutyl)carbamothioyl chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(1-Phenylbutyl)carbamothioyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted thioureas.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding thiourea and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dichloromethane, chloroform, and other non-polar solvents are typically used.
Conditions: Reactions are usually carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products Formed
Substituted Thioureas: Formed by the reaction with nucleophiles.
Hydrochloric Acid: Formed during hydrolysis reactions.
Scientific Research Applications
(1-Phenylbutyl)carbamothioyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Phenylbutyl)carbamothioyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is susceptible to attack by nucleophiles, leading to the formation of substituted thioureas. This reactivity is exploited in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- (1-Phenylethyl)carbamothioyl chloride
- (1-Phenylpropyl)carbamothioyl chloride
- (1-Phenylpentyl)carbamothioyl chloride
Uniqueness
(1-Phenylbutyl)carbamothioyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its 1-phenylbutyl group provides a balance of steric and electronic effects that influence its behavior in chemical reactions .
Properties
CAS No. |
61290-97-9 |
|---|---|
Molecular Formula |
C11H14ClNS |
Molecular Weight |
227.75 g/mol |
IUPAC Name |
N-(1-phenylbutyl)carbamothioyl chloride |
InChI |
InChI=1S/C11H14ClNS/c1-2-6-10(13-11(12)14)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,13,14) |
InChI Key |
PXNQQRIFQYYQFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















